Ethyl 4-cyano-3,4-diphenylbutanoate
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Overview
Description
Ethyl 4-cyano-3,4-diphenylbutanoate is an organic compound with the molecular formula C19H19NO2. It is a versatile chemical used in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its cyano and ester functional groups, which contribute to its reactivity and utility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-cyano-3,4-diphenylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyano-3,4-diphenylbutanoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines under mild heating.
Major Products Formed:
Oxidation: 4-cyano-3,4-diphenylbutanoic acid.
Reduction: 4-cyano-3,4-diphenylbutanol.
Substitution: 4-cyano-3,4-diphenylbutanamide.
Scientific Research Applications
Ethyl 4-cyano-3,4-diphenylbutanoate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3,4-diphenylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the context .
Comparison with Similar Compounds
Ethyl 4-cyano-3,4-diphenylbutanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-cyano-3,4-diphenylbutanoate: Similar structure but with the cyano group at a different position.
Ethyl 4-cyano-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a phenyl group.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound in certain contexts.
Properties
CAS No. |
31861-57-1 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 4-cyano-3,4-diphenylbutanoate |
InChI |
InChI=1S/C19H19NO2/c1-2-22-19(21)13-17(15-9-5-3-6-10-15)18(14-20)16-11-7-4-8-12-16/h3-12,17-18H,2,13H2,1H3 |
InChI Key |
AWLJBWCYUQTEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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